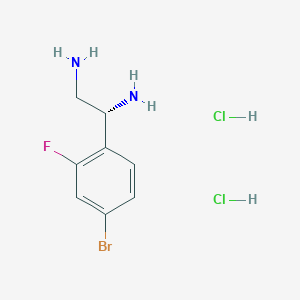

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17499850

Molecular Formula: C8H12BrCl2FN2

Molecular Weight: 306.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BrCl2FN2 |

|---|---|

| Molecular Weight | 306.00 g/mol |

| IUPAC Name | (1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H10BrFN2.2ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1 |

| Standard InChI Key | MAUPYLPHXPKBLA-JZGIKJSDSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Br)F)[C@H](CN)N.Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(CN)N.Cl.Cl |

Introduction

(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2HCl is a complex organic compound that incorporates a bromo-fluorophenyl group attached to an ethane-1,2-diamine backbone. The compound is a dihydrochloride salt, indicating that it has two hydrochloric acid molecules associated with it. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential applications, and relevant research findings.

Synthesis and Preparation

The synthesis of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2HCl typically involves several steps, starting from the preparation of the bromo-fluorophenyl group. This may involve halogenation reactions followed by the introduction of the ethane-1,2-diamine moiety. The specific synthesis route can vary depending on the desired yield and purity.

Applications and Research Findings

While specific applications of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2HCl are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals, particularly in areas such as neurology or oncology, due to their ability to interact with biological targets.

Potential Biological Activity

-

Neurological Effects: Diamines with aromatic substituents can exhibit activity at neurotransmitter receptors, potentially influencing mood or cognitive functions.

-

Cancer Research: Some diamines have been studied for their ability to inhibit cell growth or induce apoptosis in cancer cells.

Quantum Chemical Analysis

Quantum chemical computations can provide insights into the molecular orbital structure and vibrational modes of the compound, which are crucial for understanding its reactivity and stability .

Potential Applications

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Neurological or Oncological Research |

| Chemical Synthesis | Intermediate in Organic Synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume